Welcome to the BenchChem Online Store!
molecular formula C7H6N2O4<br>C6H3CH3(NO2)2<br>C7H6N2O4 B024868 3,4-Dinitrotoluene CAS No. 610-39-9

3,4-Dinitrotoluene

Cat. No. B024868
M. Wt: 182.13 g/mol
InChI Key: INYDMNPNDHRJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05135543

Procedure details

To a stirred solution of 3,4-dinitrotoluene (3.64 g, 20 mmol) and N,N-dimethylethylenediamine (1.76 g, 20 mmol) was heated at 80° C. in dimethyl sulfoxide and catalytic amount of TDA-1 for 2 hours. N,N-Dimethyl-2-(5-methyl-2-nitroanilino)ethanamine was isolated in 80% yield (3.6 g, 16 mmol) after aqueous work-up. Quaternization was achieved in quantitative yield with methyl iodide and dimethylformamide. Its melting point was 225°-7° C.
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:13])[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])([O-])=O.[CH3:14][N:15]([CH3:19])[CH2:16][CH2:17]N.COCCOCCN(CCOCCOC)CCOCCOC>CS(C)=O>[CH3:14][N:15]([CH3:19])[CH2:16][CH2:17][NH:1][C:4]1[CH:5]=[C:6]([CH3:13])[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
3.64 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])C
Name
Quantity
1.76 g
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC1=C(C=CC(=C1)C)[N+](=O)[O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.